A Technical Guide to the Fundamental Properties of 9-Ethenyl-3-methyl-9H-carbazole and its Parent Compound, 9-Ethenyl-9H-carbazole
A Technical Guide to the Fundamental Properties of 9-Ethenyl-3-methyl-9H-carbazole and its Parent Compound, 9-Ethenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds, widely investigated for their unique electronic, optical, and biological properties.[1][2] They form the core structure of various natural products and synthetic materials with applications in pharmaceuticals, organic electronics, and materials science.[1][3] 9-Ethenyl-9H-carbazole, or 9-vinylcarbazole (9-VC), is a key monomer used in the production of poly(9-vinylcarbazole) (PVK), a well-known photoconductive polymer.[4][5] The introduction of a methyl group at the 3-position of the carbazole ring in 9-VC is expected to modulate its electronic properties, solubility, and biological activity, making 9-Ethenyl-3-methyl-9H-carbazole a compound of interest for various research and development applications.
Core Properties of 9-Ethenyl-9H-carbazole (9-Vinylcarbazole)
The fundamental properties of the parent compound, 9-vinylcarbazole, are well-documented and provide a strong baseline for understanding its 3-methyl derivative.
Physicochemical Properties
A summary of the key physicochemical properties of 9-vinylcarbazole is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N | [6] |
| Molecular Weight | 193.24 g/mol | [6] |
| Appearance | Off-white to yellow crystalline solid | [6] |
| Melting Point | 60-65 °C | [6] |
| Boiling Point | 154-155 °C at 3 mmHg | [6] |
| Density | 1.085 g/cm³ | [6] |
| Solubility | Soluble in organic solvents such as acetonitrile, tetrahydrofuran (THF), chloroform, and dimethyl sulfoxide (DMSO). Insoluble in water. | [7][8][9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 9-vinylcarbazole.
The proton NMR spectrum of 9-vinylcarbazole shows characteristic signals for the vinyl and aromatic protons. While a specific spectrum image is not available, the chemical shifts can be inferred from related studies. For instance, in a study of a random copolymer of styrene and 9-vinylcarbazole, the protons of the vinylcarbazole unit adjacent to the nitrogen were observed at around 8 ppm.[10]
The IR spectrum of 9-vinylcarbazole exhibits characteristic absorption bands corresponding to its functional groups. A study on N-substituted carbazoles provides experimental and computational IR data for 9-vinylcarbazole.[11] Key vibrational bands are associated with the C-H stretching of the vinyl group and the aromatic rings, as well as C=C and C-N stretching vibrations. A representative IR spectrum from a study involving a molecularly imprinted polymer of 9-vinylcarbazole shows characteristic peaks.[12]
The mass spectrum of 9-vinylcarbazole is characterized by a prominent molecular ion peak (M⁺) at m/z 193.[13] This corresponds to the molecular weight of the compound.
Expected Influence of 3-Methyl Substitution
The introduction of a methyl group at the 3-position of the carbazole ring in 9-vinylcarbazole is anticipated to have the following effects:
-
Electronic Properties: A methyl group is an electron-donating group. Its presence at the 3-position is expected to increase the electron density of the carbazole ring system. This can influence the HOMO/LUMO energy levels and may lead to a red-shift (a shift to longer wavelengths) in the UV-Vis absorption and fluorescence spectra.[14]
-
Solubility: The addition of a non-polar methyl group may slightly increase the solubility of the compound in non-polar organic solvents.
-
Steric Effects: The methyl group can introduce steric hindrance, which might affect the planarity of the molecule and influence its packing in the solid state. This could also impact the polymerization behavior of the vinyl group.
-
Spectroscopic Properties: In the ¹H NMR spectrum, a new singlet corresponding to the methyl protons would appear, typically in the range of 2.3-2.5 ppm. The substitution pattern on the aromatic ring would also lead to changes in the splitting patterns of the aromatic protons. In the ¹³C NMR spectrum, an additional signal for the methyl carbon would be observed.
-
Biological Activity: Methyl substitution on the carbazole core has been shown to influence biological activities. Studies on poly(9-alkyl-9H-carbazole-2,7-diyl)s with methyl groups at the 3,6-positions have shown greater electrolytic stability.[15] Various N-substituted carbazole derivatives have demonstrated a range of biological activities, including antimicrobial, antitumor, and neuroprotective properties, which can be modulated by substituents on the carbazole ring.[3][16]
Experimental Protocols
Synthesis of 9-Vinylcarbazole
Several methods for the synthesis of 9-vinylcarbazole have been reported. A common industrial method is the vinylation of carbazole with acetylene.[17] A laboratory-scale synthesis involves the reaction of carbazole with methylbutynol under basic conditions.[18]
Protocol: Synthesis of 9-Vinylcarbazole from Carbazole and Methylbutynol [18]
-
Reactants: Carbazole, methylbutynol, and potassium hydroxide (KOH) in a molar ratio of 1:1.1:1.1.
-
Solvent: Ethanol.
-
Procedure: a. Dissolve carbazole, methylbutynol, and KOH in ethanol in a reaction flask. b. Heat the reaction mixture to 78 °C. c. Maintain the reaction for 2.5 hours. d. After the reaction is complete, the product can be purified. A reported method for a similar synthesis involves washing the reaction mixture with water, removing the organic solvent by distillation, and purifying the crude product by column chromatography on silica gel.[19] Another purification method is repeated crystallization from methanol.[20]
Polymerization of 9-Vinylcarbazole
9-Vinylcarbazole can undergo polymerization to form poly(9-vinylcarbazole) (PVK) through various mechanisms, including cationic and free-radical polymerization.[5][21]
Protocol: Cationic Polymerization of 9-Vinylcarbazole to PVK [21]
-
Monomer: 1 g of 9-vinylcarbazole (5 mmol).
-
Solvent: 50 mL of dry dichloromethane.
-
Initiator: 1.0 mL of boron trifluoride diethyl etherate solution in dichloromethane (0.05 v/v).
-
Procedure: a. Conduct the reaction under an inert atmosphere at 0 °C. b. Add the initiator to the solution of the monomer in dichloromethane. c. Allow the reaction to proceed for 10 minutes. d. Precipitate the resulting polymer in ethanol. e. Isolate the polymer by vacuum filtration to obtain a white solid.
Mandatory Visualizations
Polymerization of 9-Vinylcarbazole
The following diagram illustrates the general workflow for the cationic polymerization of 9-vinylcarbazole to produce poly(9-vinylcarbazole).
Caption: Cationic polymerization of 9-vinylcarbazole to poly(9-vinylcarbazole).
Applications and Future Directions
9-Vinylcarbazole and its polymer, PVK, are extensively used in organic electronics as hole-transporting materials in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.[4][6][17] The carbazole moiety is also a key structural motif in compounds with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][3]
The introduction of a methyl group at the 3-position of 9-vinylcarbazole could lead to new materials with tailored properties. For instance, the modified electronic properties might be beneficial for tuning the performance of organic electronic devices. Furthermore, the altered steric and electronic profile could lead to derivatives with novel or enhanced biological activities, opening avenues for drug discovery and development. Further research into the synthesis and characterization of 9-ethenyl-3-methyl-9H-carbazole is warranted to fully explore its potential in these fields.
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